3,5-Dibromotyrosine
Overview
Description
3,5-Dibromotyrosine is a brominated derivative of the amino acid tyrosine. It is commonly found in marine organisms, particularly sponges, where it serves as a structural element for various bromotyrosine alkaloids. These compounds exhibit potent antimicrobial, antitumor, and antimalarial activities .
Mechanism of Action
Target of Action
The primary target of 3,5-Dibromotyrosine is the Erythropoietin receptor . This receptor plays a crucial role in the production of red blood cells (erythropoiesis), which is stimulated by the hormone erythropoietin .
Mode of Action
It is known that the compound interacts with its target, potentially influencing the receptor’s activity .
Result of Action
It is known that the compound has a role in endocrinology and metabolic disease, and it has been used as an antithyroid drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been studied in the context of water disinfection byproducts, where it was found to act as an endocrine and lipid disrupter in human placental cells .
Biochemical Analysis
Biochemical Properties
3,5-Dibromotyrosine plays a significant role in biochemical reactions, particularly in the context of marine biology. It is known to interact with several enzymes and proteins. One of the primary interactions is with myeloperoxidase, an enzyme that catalyzes the formation of hypobromous acid from hydrogen peroxide and bromide ions. This reaction leads to the bromination of tyrosine residues, forming this compound . Additionally, this compound has been shown to inhibit the system xC− cystine-glutamate antiporter, which is involved in the transport of cystine and glutamate across cell membranes .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been observed to inhibit the release of glutamate from microglia, which are immune cells in the central nervous system. This inhibition can reduce neurotoxicity and protect neurons from damage . Furthermore, this compound influences cell signaling pathways by modulating the activity of the system xC− antiporter, thereby affecting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as an inhibitor of the system xC− cystine-glutamate antiporter by binding to the transporter and preventing the exchange of cystine and glutamate. This inhibition reduces the release of glutamate from activated microglia, thereby mitigating excitotoxicity and neuroinflammation . Additionally, this compound can be formed through the bromination of tyrosine residues by myeloperoxidase, which is involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under physiological conditions, but its effects can vary depending on the experimental setup. Long-term exposure to this compound has been shown to result in sustained inhibition of the system xC− antiporter, leading to prolonged neuroprotective effects . Additionally, the compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested, and it has been observed that low to moderate doses can effectively inhibit the system xC− antiporter and provide neuroprotection without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and immune responses. It is produced through the bromination of tyrosine residues by myeloperoxidase, an enzyme released by activated neutrophils and eosinophils during inflammatory responses . This metabolic pathway highlights the role of this compound as a marker of oxidative stress and its potential involvement in immune-mediated tissue damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The system xC− cystine-glutamate antiporter plays a crucial role in the transport of this compound across cell membranes . Additionally, the compound can interact with other transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It has been observed to localize in cellular compartments involved in oxidative stress responses, such as lysosomes and peroxisomes . The presence of brominated tyrosine residues can also direct this compound to specific organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromotyrosine can be synthesized from L-tyrosine through a bromination reaction. The process involves reacting L-tyrosine with dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH). The reaction conditions are as follows:
- L-Tyrosine is suspended in acetic acid.
- Hydrobromic acid is added to the suspension.
- Dimethyl sulfoxide is then added, causing the suspension to turn yellow-orange.
- The mixture is warmed to 65°C for 2 hours and then stirred at room temperature overnight.
- The resulting solution is evaporated to yield a white solid, which is then crystallized .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromotyrosine undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the aromatic ring can be substituted with other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Amidation: The α-amino group of this compound can react with acyl halides to form amides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are employed.
Amidation: Acyl halides are used under mild conditions to form amides.
Major Products Formed:
Substituted Aromatic Compounds: Products formed from electrophilic aromatic substitution.
Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.
Amides: Products from amidation reactions.
Scientific Research Applications
3,5-Dibromotyrosine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bromotyrosine alkaloids with significant biological activities.
Biology: The compound is used to study the effects of brominated tyrosine derivatives on biological systems.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including antimicrobial, antitumor, and antimalarial activities.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
3,5-Dibromotyrosine is unique among brominated tyrosine derivatives due to its specific bromination pattern. Similar compounds include:
3-Bromotyrosine: A monobrominated derivative of tyrosine with similar but less potent biological activities.
3,5-Diiodotyrosine: An iodinated derivative of tyrosine involved in the biosynthesis of thyroid hormones.
Uniqueness:
Bromination Pattern: The presence of two bromine atoms at positions 3 and 5 on the aromatic ring of tyrosine gives this compound distinct chemical and biological properties.
Biological Activities: The compound exhibits a broader range of biological activities compared to its monobrominated and iodinated counterparts.
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COESHZUDRKCEPA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015579 | |
Record name | 3,5-Dibromo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139944 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300-38-9, 537-24-6 | |
Record name | 3,5-Dibromo-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromotyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,5-Dibromo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromotyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-dibromo-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBROMOTYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD49LEP46E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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